molecular formula C15H17N5O B11844134 5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11844134
M. Wt: 283.33 g/mol
InChI Key: GREPLNYYGVIBOV-UHFFFAOYSA-N
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Description

5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with various hydrazines in the presence of ethanol and sodium ethoxide . This method allows for the formation of the pyrazolo[3,4-d]pyrimidine core structure, which can then be further functionalized to introduce the butylphenyl group.

Chemical Reactions Analysis

5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include ethanol, sodium ethoxide, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions often involve refluxing in ethanol or other solvents.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-d]pyrimidine core with the butylphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

5-amino-1-(4-butylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C15H17N5O/c1-2-3-4-11-5-7-12(8-6-11)20-14-13(9-18-20)15(21)19(16)10-17-14/h5-10H,2-4,16H2,1H3

InChI Key

GREPLNYYGVIBOV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

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